N-(2,3-dinitrophenyl)acetamide N-(2,3-dinitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 94728-09-3
VCID: VC21275275
InChI: InChI=1S/C8H7N3O5/c1-5(12)9-6-3-2-4-7(10(13)14)8(6)11(15)16/h2-4H,1H3,(H,9,12)
SMILES: CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C8H7N3O5
Molecular Weight: 225.16 g/mol

N-(2,3-dinitrophenyl)acetamide

CAS No.: 94728-09-3

Cat. No.: VC21275275

Molecular Formula: C8H7N3O5

Molecular Weight: 225.16 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dinitrophenyl)acetamide - 94728-09-3

Specification

CAS No. 94728-09-3
Molecular Formula C8H7N3O5
Molecular Weight 225.16 g/mol
IUPAC Name N-(2,3-dinitrophenyl)acetamide
Standard InChI InChI=1S/C8H7N3O5/c1-5(12)9-6-3-2-4-7(10(13)14)8(6)11(15)16/h2-4H,1H3,(H,9,12)
Standard InChI Key YTGWKOHORKGMHD-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Structure and Properties

N-(2,3-dinitrophenyl)acetamide belongs to the class of acetanilides with nitro group substitutions. Its structure consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring that bears two nitro (-NO₂) groups at the ortho (position 2) and meta (position 3) positions.

Physical Properties

Based on structural analogies with similar dinitrophenylacetamide compounds, N-(2,3-dinitrophenyl)acetamide likely exhibits the following physical properties:

PropertyExpected ValueBasis of Estimation
AppearanceYellow to orange crystalline solidCommon for nitroaromatic compounds
Melting Point180-210°CBased on similar dinitrophenylacetamides
SolubilityPoorly soluble in water; soluble in organic solventsCommon for nitroaromatic acetamides
LogP1.8-2.3Estimated based on similar structures
StabilityStable at room temperatureCharacteristic of acetanilides

Comparative Analysis

Synthesis Methods

Nitration of Acetanilide

The most direct route would involve the controlled nitration of N-phenylacetamide (acetanilide) using nitric acid and sulfuric acid mixtures:

  • Acetylation of aniline to form acetanilide

  • Regioselective nitration to introduce nitro groups at positions 2 and 3

This approach would require careful temperature control and reaction time monitoring to achieve the desired dinitration pattern.

Alternative Synthetic Pathway

An alternative approach might involve:

  • Synthesis of 2-bromo-N-phenylacetamide as described in the literature

  • Nitration of the phenyl ring to introduce nitro groups at positions 2 and 3

  • Optimization of reaction conditions to achieve regioselectivity

Industrial Production Considerations

For industrial-scale production, continuous flow reactors would offer advantages for controlling the highly exothermic nitration reactions. The process would require:

  • Efficient mixing systems to ensure temperature uniformity

  • Controlled addition of nitrating agents

  • Immediate quenching and neutralization steps

  • Appropriate waste treatment for nitration byproducts

Chemical Reactions and Reactivity

Types of Reactions

The reactivity of N-(2,3-dinitrophenyl)acetamide is predominantly influenced by the electron-withdrawing nitro groups and the acetamide functionality.

Reduction Reactions

The nitro groups can undergo reduction to form amino derivatives:

ReactionConditionsExpected Products
Catalytic HydrogenationH₂, Pd/C, MeOH, room temperatureN-(2,3-diaminophenyl)acetamide
Chemical ReductionFe/HCl or Zn/NH₄ClN-(2,3-diaminophenyl)acetamide or partially reduced intermediates
Selective ReductionNa₂S₂O₄, NaHCO₃, H₂O/EtOHSelective reduction of one nitro group possible

Hydrolysis Reactions

The acetamide group can undergo hydrolysis under acidic or basic conditions:

ReactionConditionsExpected Products
Acidic HydrolysisHCl (aq), heat2,3-dinitroaniline + acetic acid
Basic HydrolysisNaOH (aq), heat2,3-dinitroaniline + sodium acetate

Hydrogen Bonding Interactions

Similar to N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, the N-H group in N-(2,3-dinitrophenyl)acetamide would likely form intramolecular hydrogen bonds with the adjacent ortho-nitro group oxygen atom. This could create a bifurcated hydrogen bonding system that influences the compound's crystalline structure and solubility properties .

Biological Activity and Applications

Antimicrobial Properties

Drawing parallels with similar dinitrophenylacetamide compounds, N-(2,3-dinitrophenyl)acetamide may exhibit antimicrobial activity through mechanisms involving:

  • Disruption of bacterial cell membranes

  • Inhibition of essential bacterial enzymes

  • Interference with bacterial DNA replication and transcription

The presence of two adjacent nitro groups might enhance antimicrobial potency compared to compounds with separated nitro groups, due to increased electron-withdrawing effects.

Structure-Activity Relationships

Table 2: Structural Comparison and Predicted Biological Activities

CompoundNitro Group PositionsPredicted Activity LevelNotable Differences
N-(2,3-dinitrophenyl)acetamide2,3 (ortho, meta)Moderate to highAdjacent nitro groups, potential steric constraints
N-(2-Methyl-3,5-dinitrophenyl)acetamide3,5 (meta, meta)ModerateAdditional methyl group, separated nitro groups
N-(4-Ethoxy-2,5-dinitrophenyl)acetamide2,5 (ortho, meta)ModerateEthoxy group enhances lipophilicity

Research Applications

Role in Organic Chemistry

N-(2,3-dinitrophenyl)acetamide serves several important functions in organic chemistry:

  • As a model compound for studying the effects of adjacent electron-withdrawing groups

  • As an intermediate in the synthesis of more complex molecules

  • For investigating hydrogen bonding patterns in crystals

The unique arrangement of functional groups makes it valuable for studying regioselectivity in aromatic substitution reactions.

Pharmaceutical Research

The pharmaceutical potential of N-(2,3-dinitrophenyl)acetamide may include:

  • Development of antimicrobial agents for resistant bacterial strains

  • Design of anti-inflammatory drugs with novel mechanisms

  • Use as a building block for more complex pharmaceutical compounds

Research into acetanilide derivatives has historically yielded important pharmaceutical agents, suggesting potential value in derivatives of N-(2,3-dinitrophenyl)acetamide .

Industrial Applications

Potential industrial applications include:

  • Use as intermediate compounds in the synthesis of dyes and pigments

  • Application in photochemical processes due to the light-absorbing nitro groups

  • Potential use in analytical chemistry as derivatizing agents

Mechanism of Action

Molecular Interactions

The biological activity of N-(2,3-dinitrophenyl)acetamide likely derives from specific molecular interactions:

  • The electron-withdrawing nitro groups create an electron-deficient aromatic system

  • The amide N-H can serve as a hydrogen bond donor

  • The nitro groups and carbonyl oxygen can serve as hydrogen bond acceptors

These features enable interactions with various biological targets, including proteins, enzymes, and membrane components.

Enzyme Inhibition Mechanisms

Based on similar nitroaromatic compounds, N-(2,3-dinitrophenyl)acetamide may inhibit enzymes through:

  • Covalent binding to nucleophilic amino acid residues in enzyme active sites

  • Non-covalent interactions that alter enzyme conformation

  • Competitive inhibition by mimicking natural substrates

The specific arrangement of nitro groups at positions 2 and 3 would create a unique electronic environment that influences these interactions.

Redox Activity

The nitro groups in N-(2,3-dinitrophenyl)acetamide can undergo reduction to form reactive intermediates:

  • Initial reduction to nitroso compounds

  • Further reduction to hydroxylamines

  • Complete reduction to amines

These redox transformations may contribute to both the biological activity and potential toxicity of the compound, as reactive intermediates can interact with cellular macromolecules.

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